molecular formula C14H14 B3025562 2,2'-Dimethylbiphenyl CAS No. 32587-64-7

2,2'-Dimethylbiphenyl

Cat. No. B3025562
CAS RN: 32587-64-7
M. Wt: 182.26 g/mol
InChI Key: ABMKWMASVFVTMD-UHFFFAOYSA-N
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Description

2,2’-Dimethylbiphenyl is a chemical compound with the molecular formula C14H14 . It is also referred to as o,o’-bitoluene . The molecular weight of 2,2’-Dimethylbiphenyl is 182.26 g/mol .


Molecular Structure Analysis

The IUPAC name for 2,2’-Dimethylbiphenyl is 1-methyl-2-(2-methylphenyl)benzene . The InChIKey for this compound is ABMKWMASVFVTMD-UHFFFAOYSA-N . The compound’s structure can be represented by the canonical SMILES string: CC1=CC=CC=C1C2=CC=CC=C2C .


Physical And Chemical Properties Analysis

2,2’-Dimethylbiphenyl has a molecular weight of 182.26 g/mol . It has an XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has one rotatable bond . The exact mass and monoisotopic mass of the compound are 182.109550447 g/mol . The topological polar surface area of the compound is 0 Ų .

Scientific Research Applications

Catalytic Applications

2,2'-Dimethylbiphenyl has been utilized in various catalytic processes. For instance, it's used as an efficient ligand in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions. These reactions are crucial in organic synthesis, particularly in coupling reactions of aryl iodides, bromides, and chlorides, yielding products in moderate to excellent yields (Lu et al., 2010). Similarly, in enantioselective aziridination, 2,2'-dimethylbiphenyl derivatives have shown remarkable efficiency and selectivity when used with copper complexes (Gillespie et al., 2002).

Optical and Electronic Applications

Studies have shown that derivatives of 2,2'-dimethylbiphenyl exhibit significant nonlinear optical properties, making them promising candidates for future optical device applications. This includes their role in the reverse saturable absorption mechanism crucial for optical limiting effect (Zidan et al., 2015). Furthermore, 2,2'-dimethylbiphenyl-based compounds have been used to develop deep-blue emissive materials for organic light-emitting diodes (OLEDs), showcasing their potential in advanced display technologies (Malatong et al., 2021).

Chemical Synthesis and Reactions

In chemical synthesis, the isomerization of substituted biphenyls, such as dimethylbiphenyls, has been studied. This process is crucial for synthesizing high-purity monomers for high-polymer synthesis, driven by the relative stability of intermediate carbocations (Sherman et al., 2002). Moreover, 2,2'-dimethylbiphenyl has been involved in the preparation of various biaryl-bridged Schiff base complexes of zirconium alkyls, demonstrating its versatility in organometallic chemistry (Knight et al., 2003).

Safety And Hazards

According to the safety data sheet, 2,2’-Dimethylbiphenyl should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also recommended to avoid letting the product enter drains .

properties

IUPAC Name

1-methyl-2-(2-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-7-3-5-9-13(11)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMKWMASVFVTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060540
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dimethylbiphenyl

CAS RN

605-39-0
Record name 2,2′-Dimethylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dimethylbiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90724
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P5OL2E2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
978
Citations
C Ling, PM Lahti - Chemistry letters, 1993 - journal.csj.jp
Photolysis of 2,2′-dimethylbiphenyl-4,4′-diazide in a glassy matrix at 77 K gives first a mononitrene ESR peak (|D/hc| = 0.95 cm −1 ), followed by production of a lower field peak …
Number of citations: 14 www.journal.csj.jp
M Tichý, T Kraus, J Závada, I Cı́sařová… - Tetrahedron: Asymmetry, 1999 - Elsevier
The title (R)-diacid has been found to self-assemble as hydrogen-bonded cyclotetramers in solution as well as in the solid phase; in the crystal the tetramers are stacked into chiral …
Number of citations: 14 www.sciencedirect.com
LM Engelhardt, WP Leung, CL Raston… - Journal of the …, 1984 - pubs.rsc.org
Metallation of (2-CH2RC6H4)2, with excess Li(tmen)Bun(tmen =NNN′N′-tetramethylethylenediamine) yields the crystalline compounds [{Li(tmen)}2{(2-CHRC6H4)2}][R = H (7) or …
Number of citations: 23 pubs.rsc.org
DJ Liaw, BY Liaw - Journal of Polymer Science Part A: Polymer …, 1999 - Wiley Online Library
A novel polyaryloxydiphenylsilane was synthesized successfully by solution polycondensation of 2,2′‐dimethyl‐biphenyl‐4,4′‐diol with diphenyldichlorosilane and the catalyst …
Number of citations: 16 onlinelibrary.wiley.com
GA Abakumov, VK Cherkasov, VI Nevodchikov… - Russian chemical …, 1998 - Springer
The influence of the nature of the metal (metallofragment) on the spin density distribution in radical anions ando-semiquinone metal complexes (derivatives of sterically hindered 5,5′-di…
Number of citations: 7 link.springer.com
H Österholm, W Fiebig, HW Schmidt - Polymer, 1994 - Elsevier
We report on the synthesis and characterization of a series of semiflexible polyesters containing a non-coplanar biphenylene unit and a flexible alkylene spacer of variable length. The …
Number of citations: 5 www.sciencedirect.com
QJ Li, CL Yang, XQ Xie - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C32H26Cl4N4O4S2·2C3H7NO, the molecule of 3,3′-bis(2,4-dichlorophenoxyacetyl)-1,1′-(2,2′-dimethylbiphenyl-4,4′-diyl)dithiourea (BT) possesses a …
Number of citations: 1 scripts.iucr.org
M Tichý, P Holý, J Závada, I Cı́sařová, J Podlaha - Tetrahedron: Asymmetry, 2001 - Elsevier
Single-crystal X-ray diffraction revealed that the molecules of both the title compounds (S)-5 and (S)-6 are linked, via double hydrogen bonds, in infinite chains which follow the …
Number of citations: 3 www.sciencedirect.com
R Schmid, M Cereghetti, B Heiser… - Helvetica chimica …, 1988 - Wiley Online Library
The axially dissymmetric diphosphines (−)‐(R)‐ and (+)‐(S)‐(6‐6′‐dimethylbiphenyl‐2,2′‐diyl)bis(diphenyl‐phosphine) ((−)‐(R)‐10 and (+)‐(S)‐10; ‘BIPHEMP’) have been …
Number of citations: 290 onlinelibrary.wiley.com
Y Xie, T Wang, H Zeng - Zeitschrift für anorganische und …, 2014 - Wiley Online Library
Two mixed‐ligand coordination polymers (CPs) based on a biphenyl‐based dicarboxylate ligand and 4,4′‐bipyridine or imidazole co‐ligand, namely, [Co(DMBDA)(bpy)] n (1) (H 2 …
Number of citations: 2 onlinelibrary.wiley.com

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